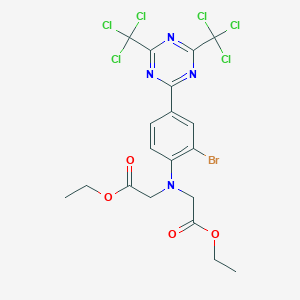
Diethyl 2,2'-((4-(4,6-bis(trichloromethyl)-1,3,5-triazin-2-yl)-2-bromophenyl)azanediyl)diacetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diethyl 2,2'-((4-(4,6-bis(trichloromethyl)-1,3,5-triazin-2-yl)-2-bromophenyl)azanediyl)diacetate, also known as DTT, is a chemical compound that has gained attention in scientific research due to its unique properties. DTT is a potent inhibitor of protein disulfide isomerase (PDI), an enzyme that is involved in the folding and maturation of proteins. In
Mécanisme D'action
Diethyl 2,2'-((4-(4,6-bis(trichloromethyl)-1,3,5-triazin-2-yl)-2-bromophenyl)azanediyl)diacetate functions as a potent inhibitor of PDI by binding to its active site and preventing its enzymatic activity. This leads to the accumulation of misfolded proteins, which can be further studied to understand the underlying mechanisms of various diseases.
Biochemical and Physiological Effects:
Diethyl 2,2'-((4-(4,6-bis(trichloromethyl)-1,3,5-triazin-2-yl)-2-bromophenyl)azanediyl)diacetate has been shown to have a significant impact on protein folding and maturation, leading to the accumulation of misfolded proteins. This can result in various physiological effects, such as cell death and neurodegeneration.
Avantages Et Limitations Des Expériences En Laboratoire
Diethyl 2,2'-((4-(4,6-bis(trichloromethyl)-1,3,5-triazin-2-yl)-2-bromophenyl)azanediyl)diacetate is a powerful tool for studying the function of PDI and protein folding in vitro. However, its use is limited by its toxicity and potential for off-target effects. Careful experimental design and dosing are required to ensure accurate and reliable results.
Orientations Futures
Future research on Diethyl 2,2'-((4-(4,6-bis(trichloromethyl)-1,3,5-triazin-2-yl)-2-bromophenyl)azanediyl)diacetate could focus on developing more selective inhibitors of PDI with fewer off-target effects. Additionally, investigating the role of PDI and protein folding in various diseases could lead to the development of novel therapeutic strategies. Finally, further exploration of the physiological effects of Diethyl 2,2'-((4-(4,6-bis(trichloromethyl)-1,3,5-triazin-2-yl)-2-bromophenyl)azanediyl)diacetate could provide insights into the underlying mechanisms of various diseases.
Méthodes De Synthèse
Diethyl 2,2'-((4-(4,6-bis(trichloromethyl)-1,3,5-triazin-2-yl)-2-bromophenyl)azanediyl)diacetate is synthesized through a multi-step process involving the reaction of various chemicals such as 2,2'-dibromo-4,4'-dicarboxyphenyl, cyanuric chloride, and diethylamine. The final product is obtained through purification and crystallization techniques.
Applications De Recherche Scientifique
Diethyl 2,2'-((4-(4,6-bis(trichloromethyl)-1,3,5-triazin-2-yl)-2-bromophenyl)azanediyl)diacetate has been extensively used in scientific research as a tool to study the function of PDI and its role in protein folding and maturation. It has also been used to investigate the mechanisms of various diseases, such as cancer and neurodegenerative disorders, where protein misfolding and aggregation are involved.
Propriétés
Numéro CAS |
115168-69-9 |
|---|---|
Nom du produit |
Diethyl 2,2'-((4-(4,6-bis(trichloromethyl)-1,3,5-triazin-2-yl)-2-bromophenyl)azanediyl)diacetate |
Formule moléculaire |
C19H17BrCl6N4O4 |
Poids moléculaire |
658 g/mol |
Nom IUPAC |
ethyl 2-[4-[4,6-bis(trichloromethyl)-1,3,5-triazin-2-yl]-2-bromo-N-(2-ethoxy-2-oxoethyl)anilino]acetate |
InChI |
InChI=1S/C19H17BrCl6N4O4/c1-3-33-13(31)8-30(9-14(32)34-4-2)12-6-5-10(7-11(12)20)15-27-16(18(21,22)23)29-17(28-15)19(24,25)26/h5-7H,3-4,8-9H2,1-2H3 |
Clé InChI |
DSNISQNGLMDZQX-UHFFFAOYSA-N |
SMILES |
CCOC(=O)CN(CC(=O)OCC)C1=C(C=C(C=C1)C2=NC(=NC(=N2)C(Cl)(Cl)Cl)C(Cl)(Cl)Cl)Br |
SMILES canonique |
CCOC(=O)CN(CC(=O)OCC)C1=C(C=C(C=C1)C2=NC(=NC(=N2)C(Cl)(Cl)Cl)C(Cl)(Cl)Cl)Br |
Synonymes |
Diethyl N-[2-bromo-4-[4,6-bis(trichloromethyl)-1,3,5-triazin-2-yl]phenyl]iminodiacetate |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[(E)-3-(1,3-benzodioxol-5-yl)prop-2-enyl]-1-hydroxypiperidine](/img/structure/B55758.png)
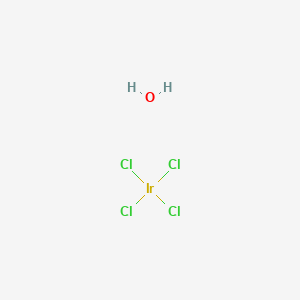
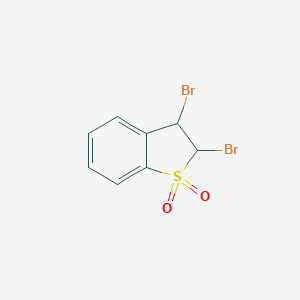
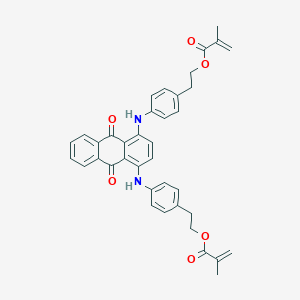
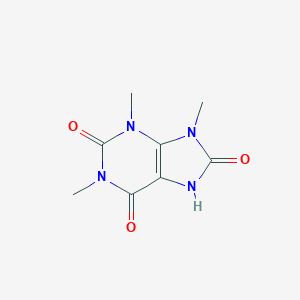
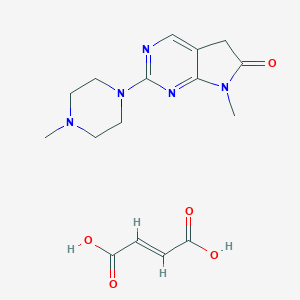
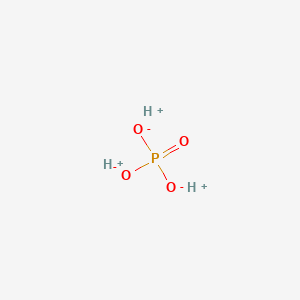
![2-[2-(Carboxymethyl)phenoxy]-3,4-dimethylbenzoic acid](/img/structure/B55774.png)
![2-Propan-2-yl-4-oxa-1-azabicyclo[4.1.0]heptan-5-one](/img/structure/B55775.png)

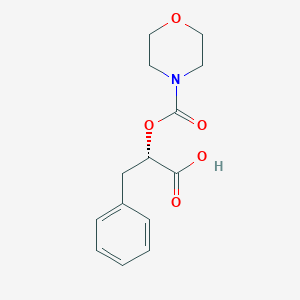


![3,3-Bis(methylsulfanyl)-1-[2-(trifluoromethyl)phenyl]prop-2-EN-1-one](/img/structure/B55784.png)